molecular formula C17H17F2N3O3 B1671018 3-Quinolinecarboxylic acid, 7-(3-amino-3-methyl-1-azetidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- CAS No. 124668-12-8

3-Quinolinecarboxylic acid, 7-(3-amino-3-methyl-1-azetidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-

Cat. No. B1671018
Key on ui cas rn: 124668-12-8
M. Wt: 349.33 g/mol
InChI Key: FEMZVDSBIXDODB-UHFFFAOYSA-N
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Patent
US04927926

Procedure details

A solution of 0.8 g (1.8 mmoles) of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-trifluoroacetamido-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid (example 11) in a mixture of 10 ml of 1N sodium hydroxide and 2 ml of ethanol is refluxed for 3 hours. It is evaporated under vacuum and acetic acid is added. The product is filtered and washed with water and ethanol. 0.35 g (55%) of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-amino-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid are obtained having a melting point of 298°-300° C.
Name
1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-trifluoroacetamido-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:27])=[C:11]([N:15]4[CH2:18][C:17]([CH3:26])([NH:19]C(=O)C(F)(F)F)[CH2:16]4)[C:12]=3[F:14])[C:7](=[O:28])[C:6]([C:29]([OH:31])=[O:30])=[CH:5]2)[CH2:3][CH2:2]1>[OH-].[Na+].C(O)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:27])=[C:11]([N:15]4[CH2:16][C:17]([CH3:26])([NH2:19])[CH2:18]4)[C:12]=3[F:14])[C:7](=[O:28])[C:6]([C:29]([OH:31])=[O:30])=[CH:5]2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-3-trifluoroacetamido-1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(C1)(NC(C(F)(F)F)=O)C)F)=O)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
It is evaporated under vacuum and acetic acid
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(C1)(N)C)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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